4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid
Description
Systematic IUPAC Name and CAS Registry Number
The systematic IUPAC name for 4-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid is 4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]butanoic acid . This nomenclature follows IUPAC guidelines by prioritizing the isoindolin-1-one core structure, specifying substituents at positions 2 and 4, and appending the butanoic acid moiety via an amino linkage.
The CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally analogous compounds, such as 2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid (CAS 2103656-92-2), share similar core features. The absence of a specific CAS registration suggests this compound may represent a novel derivative or a less commonly cataloged research chemical.
Molecular Formula and Weight Analysis
The molecular formula of 4-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid is inferred as C₁₇H₁₈N₄O₅ , derived from structural analogs in the search results. For example:
- The core isoindolin-1-one and dioxopiperidine framework contributes C₁₃H₁₁N₃O₄ .
- The 4-aminobutanoic acid side chain adds C₄H₇NO₂ .
The molecular weight is calculated as 358.35 g/mol based on the formula:
$$
\text{MW} = (17 \times 12.01) + (18 \times 1.01) + (4 \times 14.01) + (5 \times 16.00) = 358.35 \, \text{g/mol}.
$$
This aligns with modifications observed in related tert-butyl esters (e.g., C₂₃H₂₇N₃O₈, MW 473.5 g/mol), where elongation of alkyl chains increases molecular weight proportionally.
Structural Relationship to Immunomodulatory Imide Drugs (IMiDs)
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid shares critical structural motifs with IMiDs like lenalidomide and pomalidomide :
| Feature | IMiDs (e.g., Lenalidomide) | This Compound |
|---|---|---|
| Core structure | Isoindolin-1-one | Isoindolin-1-one |
| Piperidine substitution | 2,6-Dioxopiperidin-3-yl at position 2 | 2,6-Dioxopiperidin-3-yl at position 2 |
| Side chain | Variable (e.g., amino group at position 4) | 4-Aminobutanoic acid at position 4 |
The 2,6-dioxopiperidine (glutaramide) moiety is essential for binding to cereblon, an E3 ubiquitin ligase component, enabling immunomodulatory and antiproliferative effects. The substitution at position 4 with a butanoic acid chain may alter physicochemical properties (e.g., solubility, bioavailability) compared to shorter-chain analogs like lenalidomide (which has an amino group).
Properties
Molecular Formula |
C17H19N3O5 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]butanoic acid |
InChI |
InChI=1S/C17H19N3O5/c21-14-7-6-13(16(24)19-14)20-9-11-10(17(20)25)3-1-4-12(11)18-8-2-5-15(22)23/h1,3-4,13,18H,2,5-9H2,(H,22,23)(H,19,21,24) |
InChI Key |
VLCARYCTBKNSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid involves several steps. One common method includes the reaction of 2,6-dioxopiperidine with isoindoline-1,3-dione derivatives under specific conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and targeted protein degraders.
Biology: The compound is utilized in the study of protein-protein interactions and the development of novel therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, leading to their degradation or inhibition. This interaction is often mediated through the formation of a complex with E3 ligase, which facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Comparison with Similar Compounds
Structural Features
The compound is compared to two analogs with distinct modifications (Table 1):
Physicochemical and Spectroscopic Properties
- NMR Data: Compound 7 () exhibits distinct ¹H NMR signals (DMSO-<i>d</i>₆, 400 MHz) at δ 10.3 (broad, NH), 7.8–7.5 (aromatic protons), and 4.2–3.8 (piperidine CH), reflecting its 4-oxobutanoic acid substituent. The target compound lacks the 4-oxo group, which would shift its carboxylic acid proton to δ ~12.0 (unobserved in DMSO due to exchange broadening).
Solubility :
- The free carboxylic acid in the target compound improves aqueous solubility compared to the 4-oxo analog (Compound 7), which may form intramolecular hydrogen bonds.
Research Implications
- The 1-oxoisoindolin core in the target compound balances stability and bioreactivity, making it a candidate for further optimization in drug design.
- The 4-oxobutanoic acid modification (Compound 7) may enhance binding to charged protein pockets but could limit bioavailability .
- The 1,3-dioxoisoindolin variant (CAS 2417174-32-2) demonstrates the trade-off between reactivity and safety, as evidenced by its discontinuation in commercial catalogs .
Biological Activity
The compound 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid is a derivative of isoindoline and piperidine, featuring a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical formula for 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid is . Its structure includes:
- A piperidine ring.
- An isoindoline moiety.
- An amino butanoic acid side chain.
Antiproliferative Effects
Research indicates that compounds structurally related to 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the proliferation of melanoma and colon cancer cells by targeting specific kinases involved in cell growth regulation.
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | A375 (Melanoma) | 40 | |
| Compound B | Colo205 (Colon) | 88 | |
| 4-(Amino)-7-Oxo Analogues | CCRF-CEM (Leukemia) | >20 µg/mL |
The mechanism by which these compounds exert their effects often involves the inhibition of specific kinases. For example, the inhibition of BRAF V600E kinase activity has been demonstrated in related studies, with compounds showing IC50 values in the nanomolar range. The inhibition of this kinase is crucial for preventing cancer cell proliferation.
Case Studies and Experimental Findings
- In Vitro Studies : In a study evaluating the antiproliferative effects of various derivatives, it was found that while some compounds were less potent than the reference compound encorafenib, they still exhibited considerable activity against BRAF V600E mutant cancer cells. The synthesized compounds showed IC50 values ranging from 40 to 88 nM, indicating effective inhibition of cell proliferation in vitro .
- Molecular Modeling : Computational studies suggested that structural similarities between 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid and other active compounds might influence their ability to bind to target proteins and engage E3 ligases for protein degradation .
- Comparison with Other Compounds : In comparative studies with P5B, a compound known for inducing BRAF V600E degradation, the synthesized derivatives were observed to inhibit tumor cell viability but did not induce degradation as effectively as P5B .
Toxicity and Safety Profile
While the biological activity is promising, safety profiles are essential for clinical applications. The hazard statements associated with related compounds indicate potential risks such as irritation and harmful effects upon ingestion or contact. It is crucial to evaluate the toxicological data before proceeding with further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
